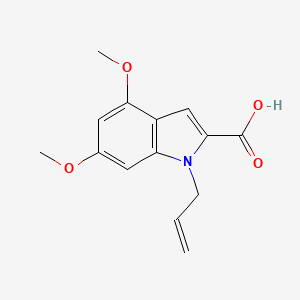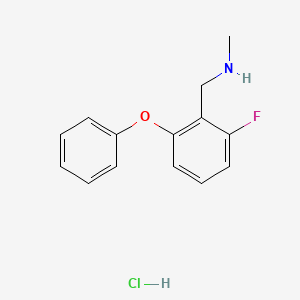
Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties. The specific structure of Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- includes a coumarin core with a 3,4-dimethylphenyl group at the 3-position and a hydroxyl group at the 4-position, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- typically involves the arylation of coumarin derivatives. One common method is the oxidative C-3 arylation of coumarins with arylhydrazines using potassium permanganate as an oxidant
Industrial Production Methods
Industrial production methods for coumarin derivatives often involve large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure high efficiency and reproducibility. The specific conditions and reagents used in industrial production can vary depending on the desired scale and purity of the final product.
化学反応の分析
Types of Reactions
Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or quinones.
Reduction: The coumarin core can be reduced to form dihydrocoumarins.
Substitution: The aryl group at the 3-position can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of coumarin-4-one derivatives, while reduction can yield dihydrocoumarins.
科学的研究の応用
Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and fragrances.
作用機序
The mechanism of action of Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit pancreatic lipase by binding to the active site of the enzyme, thereby preventing the breakdown of dietary fats . Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in biological systems.
類似化合物との比較
Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- can be compared with other coumarin derivatives, such as:
Osthole: A natural coumarin with antifungal activity.
Umbelliferone: Known for its antioxidant and anticancer properties.
Scopoletin: Exhibits anti-inflammatory activity.
The unique structural features of Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy-, such as the 3,4-dimethylphenyl group and the hydroxyl group at the 4-position, contribute to its distinct chemical and biological properties, setting it apart from other coumarin derivatives.
特性
CAS番号 |
73791-13-6 |
|---|---|
分子式 |
C17H14O3 |
分子量 |
266.29 g/mol |
IUPAC名 |
3-(3,4-dimethylphenyl)-4-hydroxychromen-2-one |
InChI |
InChI=1S/C17H14O3/c1-10-7-8-12(9-11(10)2)15-16(18)13-5-3-4-6-14(13)20-17(15)19/h3-9,18H,1-2H3 |
InChIキー |
ZEJAYTJKRLUXHD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B11853949.png)

![2-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11853954.png)


![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11853990.png)
![N-((4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B11853996.png)


